molecular formula C18H18N4O3S2 B6558366 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide CAS No. 1040657-95-1

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B6558366
CAS No.: 1040657-95-1
M. Wt: 402.5 g/mol
InChI Key: KMBLJRDBIYCXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide features a 1,3-thiazole core substituted with a 4-methanesulfonylphenylamino group at position 2 and an acetamide-linked pyridin-3-ylmethyl moiety at position 2.

Properties

IUPAC Name

2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-27(24,25)16-6-4-14(5-7-16)21-18-22-15(12-26-18)9-17(23)20-11-13-3-2-8-19-10-13/h2-8,10,12H,9,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBLJRDBIYCXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound consists of a thiazole ring, a methanesulfonyl phenyl group, and a pyridinyl methyl acetamide moiety. The presence of these functional groups suggests potential interactions with biological targets, making it an interesting candidate for further investigation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin in A-431 and Jurkat cell lines . The mechanism of action appears to involve the induction of apoptosis through modulation of Bcl-2 family proteins, which are crucial regulators of cell death pathways.

Anticonvulsant Properties

Thiazole-containing compounds have also been investigated for their anticonvulsant activities. In preclinical models, several thiazole derivatives demonstrated effective protection against seizures in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. For example, a compound structurally related to the target compound was shown to have a median effective dose (ED50) significantly lower than conventional antiepileptic drugs . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.

Antidiabetic Effects

Thiazole derivatives have been reported to improve insulin sensitivity and exhibit antidiabetic effects. One study indicated that certain thiazole analogs could ameliorate hyperglycemia in diabetic models by enhancing glucose uptake in peripheral tissues . This activity is attributed to their ability to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism.

Research Findings and Case Studies

Activity Related Compounds IC50/ED50 Values Mechanism
AnticancerThiazole derivatives< 23.30 mMInduction of apoptosis via Bcl-2 modulation
Anticonvulsant1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one< 20 mg/kgInhibition of neuronal excitability
AntidiabeticVarious thiazole analogsNot specifiedAMPK activation leading to increased glucose uptake

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Backbone

The following compounds share the 1,3-thiazole-acetamide core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Pharmacological Notes Evidence ID
Target Compound 4-Methanesulfonylphenylamino (C2), Pyridin-3-ylmethyl (C4) Not reported N/A -
ZINC C01063900 : 2-Methanesulfonamido-N-[(pyridin-3-yl)methyl]benzamide Benzamide (vs. acetamide), Methanesulfonamido (C2) Not reported Structural similarity; potential kinase inhibition
BAY 57-1293 (Pritelivir) : N-Methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide Methyl-sulfamoyl (C5), Pyridin-2-ylphenyl (C4) 407.48 Herpes helicase-primase inhibitor
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide 4-Methoxyphenyl (C4), Pyridin-3-yl (thiazol-C2) 351.40 (calculated) Not reported
N-(1,3-Thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide 3,4-Dichlorophenyl (C2), Thiazol-2-yl (amide) 303.17 Structural similarity to benzylpenicillin

Key Observations :

  • Sulfonamide vs. Methanesulfonyl : The target compound’s 4-methanesulfonylphenyl group (electron-withdrawing) contrasts with ZINC C01063900’s methanesulfonamido group, which may alter solubility and target binding .
  • Pyridine Position: Pyridin-3-yl (target) vs.
Pharmacological Targets and Mechanisms
  • Mirabegron (MBG): A β3-adrenergic receptor agonist with a 2-amino-1,3-thiazol-4-yl-acetamide backbone. The target compound’s methanesulfonyl group may enhance metabolic stability compared to MBG’s hydroxy-phenylethylamino side chain .
Physicochemical and Crystallographic Properties
  • Crystal Packing : N-Substituted acetamides (e.g., ) form dimers via N–H⋯O/N hydrogen bonds (R22(8/10) motifs), influencing solid-state stability. The target compound’s methanesulfonyl group may introduce steric hindrance, altering crystal lattice interactions.
  • Dihedral Angles : In dichlorophenyl analogs, dihedral angles between aryl and thiazole rings (e.g., 61.8° in ) impact molecular planarity and receptor fit.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.